molecular formula C16H25NO3 B2520445 N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide CAS No. 2034451-47-1

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide

Cat. No.: B2520445
CAS No.: 2034451-47-1
M. Wt: 279.38
InChI Key: SBIVVFLFDLUWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a butanamide backbone with a phenyl group and a dimethoxy-methylpropyl substituent, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate, 2,3-dimethoxy-2-methylpropanol, through the reaction of 2,3-dimethoxypropene with a suitable oxidizing agent.

    Amidation Reaction: The intermediate is then reacted with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
  • N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide
  • N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-16(20-3,13-19-2)12-17-15(18)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIVVFLFDLUWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCCC1=CC=CC=C1)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.